molecular formula C12H16F2N2O3S B8164830 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-methoxyaniline

4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-methoxyaniline

Cat. No.: B8164830
M. Wt: 306.33 g/mol
InChI Key: SRXFJJBFWXIWIF-UHFFFAOYSA-N
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Description

4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-methoxyaniline is a chemical compound that features a piperidine ring substituted with two fluorine atoms, a sulfonyl group, and a methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-methoxyaniline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-methoxyaniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of advanced materials with specific properties, such as improved thermal stability or electronic characteristics.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-methoxyaniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The methoxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)phenol
  • 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)aniline

Uniqueness

4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-methoxyaniline is unique due to the presence of both the methoxy and sulfonyl groups, which can impart distinct chemical and biological properties

Biological Activity

The compound 4-((4,4-Difluoropiperidin-1-yl)sulfonyl)-3-methoxyaniline is a member of a class of sulfonamide compounds that have garnered attention in medicinal chemistry due to their potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with fluorine atoms and a methoxy group attached to an aniline moiety. Its structure is crucial for its biological activity, influencing both potency and selectivity against target proteins.

Research indicates that This compound acts primarily as an inhibitor of oxidative phosphorylation (OXPHOS) complexes, particularly Complex I. This inhibition disrupts ATP generation in cancer cells, leading to cell death through metabolic stress. The introduction of the 4,4-difluoropiperidine moiety significantly enhances the compound's potency compared to other structural analogs.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown low nanomolar IC50 values in pancreatic cancer cell lines such as MIA PaCa-2 (IC50 = 0.016 µM) and BxPC-3 (IC50 = 0.12 µM) . The mechanism involves the induction of apoptosis and disruption of metabolic pathways essential for tumor survival.

In Vivo Studies

In vivo studies further support its efficacy. Oral administration in murine models resulted in notable tumor growth inhibition without significant toxicity, indicating a favorable therapeutic window . Pharmacokinetic evaluations revealed a high volume of distribution and reasonable oral bioavailability (11.3%), suggesting good systemic exposure upon administration .

Case Studies and Applications

  • Pancreatic Cancer Treatment : A study explored the effects of this compound on pancreatic cancer models, demonstrating substantial tumor reduction and improved survival rates in treated animals compared to controls. The study highlighted the compound's ability to target metabolic vulnerabilities specific to cancer cells .
  • KIF18A Inhibition : Another investigation focused on the role of KIF18A in chromosomal instability associated with various cancers. The compound was identified as a potential inhibitor of KIF18A, leading to mitotic arrest and subsequent cell death in cancer cell lines characterized by chromosomal instability .

Data Tables

Study Cell Line IC50 (µM) Mechanism
Pancreatic Cancer StudyMIA PaCa-20.016OXPHOS Complex I inhibition
Pancreatic Cancer StudyBxPC-30.12Induction of apoptosis
KIF18A Inhibition StudyMV4;110.023Mitotic arrest via KIF18A inhibition

Properties

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)sulfonyl-3-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O3S/c1-19-10-8-9(15)2-3-11(10)20(17,18)16-6-4-12(13,14)5-7-16/h2-3,8H,4-7,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXFJJBFWXIWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)S(=O)(=O)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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